Nodakenin

Vue d'ensemble

Description

La nodakénine est un composé coumarinique isolé des racines d'Angelica decursiva et d'Angelica gigas Nakai. Elle est connue pour ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants et neuroprotecteurs . La structure chimique de la nodakénine est caractérisée par un glycoside de furanocoumarine, ce qui en fait un composé bioactif unique et puissant.

Applications De Recherche Scientifique

Nodakenin has been extensively studied for its scientific research applications in various fields:

Mécanisme D'action

Target of Action

Nodakenin, a furanocoumarin glycoside isolated from the roots of Angelica sinensis, primarily targets the hippocampal dentate gyrus (DG) region and gut microbiota . It has been shown to interact with protein kinase B (Akt) and glycogen synthase kinase-3β (GSK-3β) , which play crucial roles in cell survival and proliferation.

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It enhances adult hippocampal neurogenesis in the DG region via Akt–GSK-3β signaling . This interaction results in increased expression levels of phosphorylated Akt and GSK-3β in hippocampal tissue . Furthermore, this compound has been shown to modulate the gut microbiota .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances adult hippocampal neurogenesis via the Akt–GSK-3β signaling pathway . This pathway is crucial for cell survival and proliferation. Additionally, this compound influences the composition and abundance of gut microbiota , which can affect various biochemical pathways related to metabolism and immunity.

Pharmacokinetics

It has been noted that this compound exhibits significantly low oral bioavailability yet is efficacious . This suggests that this compound may exert its pharmacological effects by modulating the gut microbiota and the resulting metabolites .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to improve the bone microstructure and serum levels of bone turnover markers . It also increases the intestinal mucosal integrity . At the cellular level, this compound increases the number of 5-bromo-2-deoxyuridine (BrdU)-positive cells in the hippocampal dentate gyrus (DG) region . The percentage of BrdU and NeuN (neuronal cell marker)-immunopositive cells is also significantly increased by this compound administration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the extraction conditions can affect the yield of this compound and decursin from Angelica gigas Nakai . .

Analyse Biochimique

Biochemical Properties

Nodakenin interacts with several biomolecules in biochemical reactions. It has been shown to modulate the Akt–GSK-3β signaling pathway, which plays a crucial role in various cellular processes . Furthermore, this compound has been found to suppress several pro-inflammatory mediators, indicating its potential role in inflammatory responses .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance adult hippocampal neurogenesis in the dentate gyrus (DG) region of mice, which may be associated with its positive effect on cognitive processing . Moreover, this compound has been found to ameliorate osteoporosis by modulating the gut microbiota and intestinal barrier .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to enhance the expression levels of phosphorylated protein kinase B (Akt) and phosphorylated glycogen synthase kinase-3β (GSK-3β) in hippocampal tissue . Furthermore, this compound has been shown to alleviate alcoholic liver disease (ALD) through a reduction in inflammation and lipogenesis factors, likely related to Nur77 activation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. Sub-chronic administration of this compound has been shown to significantly increase the number of 5-bromo-2-deoxyuridine (BrdU)-positive cells in the hippocampal dentate gyrus (DG) region .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound at dosages of 10, 20, and 40 mg/kg has been shown to ameliorate ulcerative colitis by suppressing the NFƙB-mediated NLRP3 inflammasome pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to ameliorate osteoporosis by modulating the gut microbiota, which may influence various metabolic pathways .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La nodakénine peut être extraite des racines d'Angelica gigas Nakai en utilisant l'extraction à l'eau sous pression (SWE). Les rendements d'extraction de la nodakénine sont les plus élevés à 150 °C pendant 10 minutes . Les méthodes traditionnelles d'extraction de la nodakénine impliquent l'utilisation de solvants organiques tels que le méthanol et l'éthanol .

Méthodes de production industrielle

Dans les milieux industriels, la nodakénine est généralement extraite en utilisant des systèmes d'extraction à l'eau sous pression à grande échelle. Cette méthode est privilégiée en raison de son efficacité et de son impact environnemental réduit par rapport aux méthodes d'extraction par solvants conventionnelles .

Analyse Des Réactions Chimiques

Types de réactions

La nodakénine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques de la nodakénine comprennent des oxydants tels que le peroxyde d'hydrogène et des réducteurs tels que le borohydrure de sodium. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pH pour assurer la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques de la nodakénine comprennent divers dérivés ayant une bioactivité accrue. Ces dérivés sont souvent utilisés dans des études pharmacologiques supplémentaires pour explorer leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

La nodakénine a été largement étudiée pour ses applications de recherche scientifique dans divers domaines :

Médecine : La nodakénine a démontré des effets anti-inflammatoires, antioxydants et hépatoprotecteurs, ce qui en fait un composé prometteur pour le traitement de maladies telles que l'ostéoporose et la maladie hépatique alcoolique

Mécanisme d'action

La nodakénine exerce ses effets par l'intermédiaire de diverses cibles et voies moléculaires. Elle améliore la neurogenèse hippocampique adulte par l'intermédiaire de la voie de signalisation Akt-GSK-3β . De plus, la nodakénine régule la voie de signalisation Nur77-P2X7r, qui est associée à ses effets protecteurs contre la maladie hépatique alcoolique . Le composé module également le microbiote intestinal et la fonction de la barrière intestinale, contribuant ainsi à ses effets anti-ostéoporotiques .

Comparaison Avec Des Composés Similaires

La nodakénine est similaire à d'autres composés coumariniques tels que la decursine, le decursinol angélate et l'ombellférone. La nodakénine est unique en raison de sa structure glycoside spécifique, qui améliore sa biodisponibilité et sa puissance pharmacologique . D'autres composés similaires comprennent :

Decursine : Connue pour ses propriétés anticancéreuses et anti-inflammatoires.

Decursinol angélate : Exhibe une forte activité inhibitrice de l'acétylcholinestérase.

Umbellférone : Possède des effets antioxydants et anti-inflammatoires.

La structure unique de la nodakénine et ses diverses propriétés pharmacologiques en font un composé précieux pour la recherche scientifique et les applications thérapeutiques.

Activité Biologique

Nodakenin, a coumarin derivative isolated from the roots of Angelicae gigas, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological properties, focusing on its anti-inflammatory, neuroprotective, anti-fibrotic, and anti-melanogenic effects.

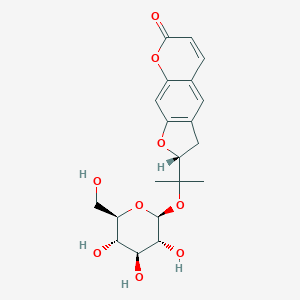

Chemical Structure and Properties

This compound is classified as a coumarin compound, characterized by its unique chemical structure which contributes to its various biological activities. The molecular formula is , and it has been shown to exhibit significant pharmacological potential due to its ability to modulate various biochemical pathways.

Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. A study demonstrated that it significantly down-regulates the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-induced macrophages. This effect is mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a crucial role in inflammation regulation .

Table 1: Anti-inflammatory Effects of this compound

| Biomarker | Effect of this compound | Mechanism |

|---|---|---|

| iNOS | Down-regulation | Inhibition of NF-κB activation |

| COX-2 | Down-regulation | Inhibition of NF-κB activation |

| TNF-α | Decreased expression | Inhibition of TRAF6 ubiquitination |

| IL-6 | Decreased expression | Inhibition of NF-κB activation |

| IL-1β | Decreased expression | Inhibition of NF-κB activation |

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects. It was found to reduce neuronal damage in models of ischemic stroke by inhibiting oxidative stress and apoptosis. The compound induces reactive oxygen species (ROS) generation, leading to apoptotic cell death in cancer cell lines, suggesting a dual role in both neuroprotection and potential cytotoxicity against malignant cells .

Case Study: Neuroprotection in Ischemic Models

In a study involving middle cerebral artery occlusion in rats, this compound administration resulted in a significant reduction in infarction size and neuronal damage when given post-injury. This suggests its potential therapeutic value in managing ischemic conditions .

Anti-fibrotic Activity

This compound exhibits significant anti-fibrotic effects, particularly in renal fibrosis models. It was shown to alleviate obstructive nephropathy by down-regulating Snail1 expression and inhibiting macrophage polarization and inflammatory cell infiltration. This action leads to reduced extracellular matrix deposition at injury sites .

Table 2: Anti-fibrotic Effects of this compound

| Parameter | Effect | Outcome |

|---|---|---|

| Snail1 Expression | Down-regulated | Reduced fibrogenesis |

| Macrophage Polarization | Inhibited | Decreased inflammation |

| Extracellular Matrix | Reduced deposition | Alleviated renal fibrosis |

Anti-melanogenic Activity

Recent studies have highlighted this compound's role in inhibiting melanogenesis. It reduces tyrosinase activity and down-regulates the expression of melanogenic genes such as MITF, TYR, TYRP1, and TYRP2 in B16F10 melanoma cells. This suggests its potential application in skin whitening products .

Table 3: Effects on Melanogenesis

| Gene/Enzyme | Effect of this compound | Mechanism |

|---|---|---|

| Tyrosinase | Inhibited | Down-regulation of MITF |

| MITF | Decreased expression | Suppression via MSK1 signaling |

| TYRP1 | Down-regulated | Inhibition of melanogenic pathway |

Propriétés

IUPAC Name |

(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCGUCZXPFBNRD-DNLMCPORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318602 | |

| Record name | Nodakenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-31-8 | |

| Record name | Nodakenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nodakenetin, beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nodakenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 495-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NODAKENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KTH28M3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.